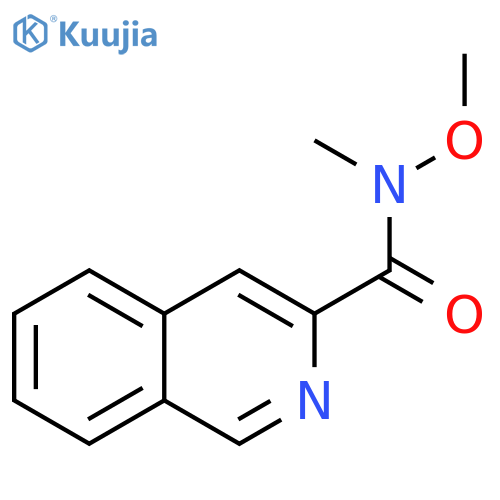

Cas no 362057-20-3 (3-Isoquinolinecarboxamide, N-methoxy-N-methyl-)

3-Isoquinolinecarboxamide, N-methoxy-N-methyl- 化学的及び物理的性質

名前と識別子

-

- 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-

- N-methoxy-N-methylisoquinoline-3-carboxamide

- N-methyl-N-methoxyisoquinoline-3-carboxyamide

- N-METHOXY-N-METHYLISOQUINOLINE-3-CARBOXAMIDE

- SCHEMBL3243757

- DB-109989

- 362057-20-3

- isoquinoline-3-carboxylic acid methoxy-methyl-amide

- BWOWOLLMMZBHAQ-UHFFFAOYSA-N

-

- MDL: MFCD16036415

- インチ: InChI=1S/C12H12N2O2/c1-14(16-2)12(15)11-7-9-5-3-4-6-10(9)8-13-11/h3-8H,1-2H3

- InChIKey: BWOWOLLMMZBHAQ-UHFFFAOYSA-N

- ほほえんだ: CN(C(=O)C1=NC=C2C=CC=CC2=C1)OC

計算された属性

- せいみつぶんしりょう: 216.09

- どういたいしつりょう: 216.09

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 42.4A^2

3-Isoquinolinecarboxamide, N-methoxy-N-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639509-25g |

N-methoxy-N-methylisoquinoline-3-carboxamide |

362057-20-3 | 98% | 25g |

¥36481.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639509-10g |

N-methoxy-N-methylisoquinoline-3-carboxamide |

362057-20-3 | 98% | 10g |

¥26199.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639509-5g |

N-methoxy-N-methylisoquinoline-3-carboxamide |

362057-20-3 | 98% | 5g |

¥19286.00 | 2024-05-16 |

3-Isoquinolinecarboxamide, N-methoxy-N-methyl- 関連文献

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833

-

Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393

3-Isoquinolinecarboxamide, N-methoxy-N-methyl-に関する追加情報

3-Isoquinolinecarboxamide, N-methoxy-N-methyl-

CAS No 362057-20-3 refers to the compound 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-, a versatile and intriguing molecule in the realm of organic chemistry. This compound is a derivative of isoquinoline, a heterocyclic aromatic compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of 3-Isoquinolinecarboxamide, N-methoxy-N-methyl- features a carboxamide group substituted with methoxy and methyl groups on the nitrogen atom, which imparts unique electronic and steric properties to the molecule.

The synthesis of CAS No 362057-20-3 involves a series of carefully designed organic reactions. Typically, the starting material is isoquinoline, which undergoes various functionalization steps to introduce the carboxamide group. The substitution at the 3-position of the isoquinoline ring is crucial for achieving the desired regioselectivity. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.

In terms of physical properties, 3-Isoquinolinecarboxamide, N-methoxy-N-methyl- exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various chemical processes where controlled dissolution is required. The compound also demonstrates moderate stability under ambient conditions, though it may degrade under strong acidic or basic conditions.

The application of CAS No 362057-20-3 spans multiple industries. In pharmaceutical research, it serves as a valuable intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Recent studies have highlighted its role as a lead compound in anti-cancer drug development due to its ability to inhibit specific protein kinases involved in tumor progression. Additionally, this compound has shown promise in agrochemicals as a component in herbicides and fungicides.

In materials science, 3-Isoquinolinecarboxamide, N-methoxy-N-methyl- has been explored for its potential as a precursor in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand in these systems has opened new avenues for developing porous materials with applications in gas storage and catalysis.

The latest research on this compound has focused on its electronic properties and reactivity under various conditions. For instance, studies have revealed that the methoxy group on the nitrogen atom significantly influences the electron-donating capacity of the molecule, enhancing its reactivity in certain coupling reactions. This insight has led to innovative approaches in cross-coupling chemistry, where this compound serves as an effective catalyst or ligand.

In conclusion, CAS No 362057-20-3, or 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop novel compounds with tailored properties. As ongoing studies continue to uncover new aspects of its chemistry and utility, this compound is poised to play an increasingly important role in both academic research and industrial applications.

362057-20-3 (3-Isoquinolinecarboxamide, N-methoxy-N-methyl-) 関連製品

- 1236764-10-5(4-(3,3,3-Trifluoro-propoxy)-phenylamine)

- 2171723-09-2(3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2228452-57-9(2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol)

- 239469-76-2(tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate)

- 1353945-17-1(3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester)

- 2171394-96-8(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-methylpropanoic acid)

- 2680691-07-8(1-(trifluoroacetyl)-octahydro-1H-indole-4-carboxylic acid)

- 2228958-67-4(O-2-(naphthalen-2-yl)propylhydroxylamine)

- 339008-76-3(1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone)

- 1331655-96-9(Coenzyme Q10-d6)